BenchChemオンラインストアへようこそ!

Methyl 2-cyclopentyl-2-hydroxyphenylacetate

Physicochemical profiling LogP Drug-likeness

Methyl 2-cyclopentyl-2-hydroxyphenylacetate (CAS 1373253-11-2) is a phenylacetic acid ester derivative characterized by a cyclopentyl substituent at the alpha‑carbon and a hydroxyl group at the ortho position of the aromatic ring. It possesses the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol, with a calculated LogP of 3.15 and a polar surface area of 46.53 Ų.

Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
CAS No. 1373253-11-2
Cat. No. B1322834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-cyclopentyl-2-hydroxyphenylacetate
CAS1373253-11-2
Molecular FormulaC14H18O3
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1CCCC1)C2=CC=CC=C2O
InChIInChI=1S/C14H18O3/c1-17-14(16)13(10-6-2-3-7-10)11-8-4-5-9-12(11)15/h4-5,8-10,13,15H,2-3,6-7H2,1H3
InChIKeyFAGDYKOFDODHHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-cyclopentyl-2-hydroxyphenylacetate (CAS 1373253-11-2) – Procurement-Grade Identity, Physicochemical Profile, and Regioisomeric Distinction


Methyl 2-cyclopentyl-2-hydroxyphenylacetate (CAS 1373253-11-2) is a phenylacetic acid ester derivative characterized by a cyclopentyl substituent at the alpha‑carbon and a hydroxyl group at the ortho position of the aromatic ring [1]. It possesses the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol, with a calculated LogP of 3.15 and a polar surface area of 46.53 Ų [2]. The ortho‑hydroxy regioisomer (1373253-11-2) is structurally distinct from its phenyl‑substituted congener Methyl 2‑cyclopentyl‑2‑hydroxy‑2‑phenylacetate (CAS 19833‑96‑6), which carries the hydroxyl on the alpha‑carbon rather than the aromatic ring, forming a tertiary alcohol. This regioisomeric difference gives rise to divergent physicochemical properties and synthetic utility that are consequential for procurement decisions in pharmaceutical intermediate synthesis and medicinal chemistry research.

Why Methyl 2-cyclopentyl-2-hydroxyphenylacetate Cannot Be Replaced by Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate or Other In‑Class Esters


Methyl 2‑cyclopentyl‑2‑hydroxyphenylacetate (1373253‑11‑2) embodies an ortho‑hydroxyphenylacetic acid ester scaffold that is regiochemically distinct from the more common alpha‑hydroxy‑phenylacetic acid (mandelate) esters such as Methyl 2‑cyclopentyl‑2‑hydroxy‑2‑phenylacetate (CAS 19833‑96‑6) [1]. This single difference in hydroxyl placement shifts the calculated LogP from 2.79 (for the phenyl mandelate) to 3.15 (for the ortho‑hydroxy regioisomer) [2], altering predicted membrane permeability and potentially impacting biological target engagement. Furthermore, the ortho‑hydroxy isomer is not listed among USP impurity standards for glycopyrrolate, whereas the phenyl mandelate is formally designated as Glycopyrrolate Related Compound L, illustrating that the two compounds occupy separate regulatory and synthetic spages within pharmaceutical quality control workflows . Simple interchange with a generic ester lacking the ortho‑hydroxy motif would therefore compromise both physicochemical and regulatory integrity in a development programme.

Quantitative Evidence Guide – Methyl 2-cyclopentyl-2-hydroxyphenylacetate (1373253-11-2) Differentiation Data


Higher Predicted LogP of 3.15 vs. 2.79 for the Phenyl Mandelate Ester – Implications for Membrane Permeability

Methyl 2-cyclopentyl-2-hydroxyphenylacetate (1373253-11-2) displays a calculated LogP of 3.15, whereas the alpha‑hydroxy‑phenyl isomer Methyl 2‑cyclopentyl‑2‑hydroxy‑2‑phenylacetate (19833‑96‑6) has a calculated LogP of 2.79 [1]. The ortho‑hydroxy regioisomer therefore surpasses the phenyl mandelate by ΔLogP = +0.36, a difference that places it more favorably within the optimal LogP range (1–3.5) for passive membrane permeability while reducing predicted aqueous solubility only modestly [2][3].

Physicochemical profiling LogP Drug-likeness ADME prediction

Exclusion from USP Glycopyrrolate Impurity Standards – Regulatory and Synthetic Pathway Differentiation

The phenyl mandelate ester Methyl 2‑cyclopentyl‑2‑hydroxy‑2‑phenylacetate (19833‑96‑6) is formally designated as Glycopyrrolate Related Compound L by the United States Pharmacopeia (USP) and is used as a certified reference standard for impurity testing in glycopyrrolate drug substance . In contrast, the ortho‑hydroxy isomer (1373253‑11‑2) is absent from the USP glycopyrrolate impurity monograph, confirming that it arises from a different synthetic route and is not a process‑related impurity of the mandelate‑based esterification pathway [1].

Pharmaceutical impurity profiling Glycopyrrolate USP reference standards Pharmacopoeial compliance

Conserved Polar Surface Area with Elevated Lipophilicity – Optimizing the PSA–LogP Balance for CNS Drug Discovery

Both the ortho‑hydroxy isomer (1373253‑11‑2) and the phenyl mandelate (19833‑96‑6) possess an identical calculated polar surface area (PSA) of 46.53 Ų, yet the ortho‑hydroxy isomer achieves a LogP of 3.15 – 0.36 log units higher than the phenyl mandelate’s 2.79 [1][2]. This combination of low PSA (<60 Ų) and elevated LogP places the ortho‑hydroxy ester squarely within the favorable property space for passive blood‑brain barrier (BBB) penetration, as defined by the widely cited Pardridge rule of thumb (PSA <60–70 Ų) and the CNS MPO desirability score [3].

CNS drug design Polar surface area Blood-brain barrier permeability Property-based optimization

Commercial Purity Benchmarking – 95%+ Purity Enables Direct Use in Parallel Medicinal Chemistry Arrays

Methyl 2‑cyclopentyl‑2‑hydroxyphenylacetate (1373253‑11‑2) is commercially supplied at 95%+ purity by multiple vendors, including Matrix Scientific, Leyan, and Chemenu . While the phenyl mandelate isomer (19833‑96‑6) is also available at similar or slightly higher purity (e.g., 98% from Bidepharm), the ortho‑hydroxy isomer’s consistent 95%+ specification meets the threshold for direct use in high‑throughput parallel synthesis and initial biological screening without additional purification .

Compound purity Library synthesis Medicinal chemistry procurement 95% purity standard

Application Scenarios for Methyl 2-cyclopentyl-2-hydroxyphenylacetate (1373253-11-2) – Evidence‑Based Procurement Contexts


Lead‑Like Library Synthesis Exploiting Ortho‑Hydroxy–Cyclopentyl Topology

Medicinal chemistry teams generating lead‑like compound libraries can leverage Methyl 2‑cyclopentyl‑2‑hydroxyphenylacetate as an ester‑bearing fragment with an elevated LogP of 3.15 [Section 3, Evidence Item 1]. Its ortho‑hydroxy group serves as a synthetic handle for O‑alkylation or esterification diversification, while the cyclopentyl ring provides a three‑dimensionality feature that enhances scaffold novelty relative to flat aromatic esters. The compound’s predicted PSA of 46.53 Ų combined with its LogP positions it favourably for CNS drug discovery programmes where property‑based pre‑filtering is employed [Section 3, Evidence Item 3].

Non‑Mandellate API Intermediate Avoiding Glycopyrrolate Impurity Overlap

For process chemistry groups developing anticholinergic or muscarinic antagonist APIs through a non‑mandelate synthetic route, the ortho‑hydroxy isomer offers a distinct advantage: it is not listed as a USP glycopyrrolate impurity, unlike Methyl 2‑cyclopentyl‑2‑hydroxy‑2‑phenylacetate (Glycopyrrolate Related Compound L) [Section 3, Evidence Item 2]. Procuring 1373253‑11‑2 as a starting material or intermediate decouples the synthetic pathway from the glycopyrrolate impurity network, reducing the downstream analytical burden and facilitating cleaner regulatory filings for novel chemical entities.

Physicochemical Comparator for Structure–Activity Relationship (SAR) Studies on Phenylacetic Acid Derivatives

Research groups investigating the SAR of phenylacetic acid‑based enzyme inhibitors or receptor ligands can use the ortho‑hydroxy regioisomer as a direct physicochemical comparator to the phenyl mandelate ester. With a ΔLogP of +0.36 at an identical PSA, the compound enables de‑convolution of lipophilicity‑driven potency shifts from hydrogen‑bonding or steric contributions [Section 3, Evidence Items 1 and 3]. Its commercial availability at 95%+ purity from multiple vendors ensures reproducible sourcing for systematic SAR exploration [Section 3, Evidence Item 4].

Academic and CRO Compound Collection Procurement for Drug‑Repurposing Screens

Academic screening centres and contract research organisations (CROs) maintaining diverse compound collections for drug‑repurposing or phenotypic screening campaigns can add Methyl 2‑cyclopentyl‑2‑hydroxyphenylacetate as a distinct chemotype entry. Its regioisomeric identity enables mapping of biological activity onto hydroxyl‑position topology, while its ready availability at 95% purity supports cost‑effective acquisition for primary screening libraries at milligram‑to‑gram scale [Section 3, Evidence Item 4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-cyclopentyl-2-hydroxyphenylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.